
Bassianolone
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Description
Bassianolone, also known as this compound, is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocontrol Applications
Bassianolone plays a significant role in biological pest control. The compound is produced by Beauveria bassiana, which is widely used as a biopesticide against various insect pests.
Mechanism of Action:
- This compound acts as a virulence factor, enhancing the pathogenicity of Beauveria bassiana against target insects. It disrupts the insect's physiological processes, leading to mortality.
- In vitro studies have shown that this compound significantly affects larvae of pests such as Helicoverpa zea and silkworms, demonstrating its effectiveness as an insecticide .
Case Study:
- A study conducted by Jirakkakul et al. (2008) highlighted the cytotoxic effects of purified this compound on insect larvae, confirming its potential for use in commercial biological insecticides .
Medicinal Chemistry
In addition to its applications in pest control, this compound has been investigated for its medicinal properties.
Potential Therapeutic Uses:
- Anti-inflammatory Properties: Research indicates that this compound may inhibit smooth muscle contraction induced by acetylcholine, suggesting its potential use in treating inflammatory conditions .
- Antimicrobial Activity: this compound has shown moderate activity against various pathogens, indicating its potential as an antimicrobial agent .
Data Table: Medicinal Applications of this compound
Property | Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of smooth muscle contraction | Jirakkakul et al. (2008) |
Antimicrobial | Moderate activity against pathogens | Jirakkakul et al. (2008) |
Biochemical Research
This compound is also utilized in biochemical research to study cellular mechanisms and interactions.
Research Applications:
- Cell Signaling Pathways: Studies have explored how this compound interacts with specific molecular targets involved in lipid metabolism and signal transduction .
- Membrane Dynamics: It has been investigated for its effects on membrane fluidity and function, providing insights into cellular processes .
Case Study:
Q & A
Q. Basic: What methodologies are employed for the structural characterization of Bassianolone?
This compound's structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and synthetic corroboration. Initial studies reported discrepancies between synthetic and naturally isolated NMR data, prompting re-evaluation. For instance, synthetic CesC(2) (structurally identical to this compound) showed inconsistencies with earlier NMR assignments, leading to hypotheses about misreported data. X-ray diffraction of synthetic analogs provided definitive stereochemical confirmation, while comparative analysis of diacetate derivatives validated structural identity .
Q. Advanced: How can researchers resolve contradictions in NMR data during this compound’s structural reassignment?
Contradictions arise from misreported NMR shifts or stereochemical misassignments. A validated approach involves:
- Synthetic replication : Synthesizing proposed structures (e.g., CesC(2)) and comparing spectra with natural isolates.
- Derivative preparation : Creating stable derivatives (e.g., diacetates) to confirm spectral consistency.
- Computational validation : Applying density functional theory (DFT)-NMR calculations (e.g., CPCM solvation model with mPW1PW91/6-311+G(2d,p)) to predict 13C shifts. Statistical metrics like mean absolute error (MAE) and R2 quantify alignment between experimental and computed data (e.g., MAE: 0.97 ppm for revised this compound vs. 2.44 ppm for prior assignments) .
Q. Basic: What challenges exist in synthesizing this compound, and how are they addressed?
Key challenges include deprotection failures during final synthesis steps, as noted in studies by Fernandes and Ingle (2010) and Brimble et al. (2011). Mitigation strategies involve:
- Alternative protecting groups : Using acetyl or benzyl groups with milder deprotection conditions.
- Stepwise synthesis : Breaking the process into smaller, more stable intermediates.
- Parallel validation : Comparing synthetic products with natural isolates via NMR and X-ray to confirm structural fidelity .
Q. Advanced: How does this compound’s structure compare to related medium-sized lactones like CesJ?
Structural reassignment of this compound and CesJ was achieved through:
- Comparative synthesis : Synthesizing both compounds and confirming identical NMR profiles.
- Derivative cross-analysis : Preparing diacetate derivatives of CesC(2) and this compound, revealing spectral congruence.
- Computational alignment : DFT-NMR calculations demonstrated closer agreement between this compound’s experimental data and CesC(2)’s computed shifts (R2=0.9996), disproving earlier hypotheses .
Q. Basic: What is the ecological significance of this compound in its natural source, Beauveria bassiana?
This compound is isolated from B. bassiana cultures under low-nitrogen conditions , suggesting a role in fungal secondary metabolism under nutrient stress. While its exact biological function remains understudied, its structural similarity to polyketides implies potential involvement in defense or environmental adaptation mechanisms .
Q. Advanced: What methodologies validate structural revisions of natural products like this compound?
A multi-modal framework is essential:
Synthetic corroboration : Replicating proposed structures and comparing spectral data.
Statistical validation : Quantifying alignment between experimental and computed NMR shifts using MAE and R2.
Peer review of data : Transparent reporting of raw NMR/X-ray data in supplementary materials to enable independent verification .
Q. Basic: Which analytical techniques confirm this compound’s purity and identity?
- HPLC-MS : For purity assessment and molecular weight confirmation.
- NMR (1D/2D) : Assigning proton/carbon shifts and stereochemistry.
- X-ray crystallography : Definitive structural confirmation.
- Comparative analysis : Matching synthetic and natural isolate data to rule out contaminants .
Q. Advanced: How can researchers assess the reliability of revised structural data for this compound?
- Cross-validation : Aligning synthetic, computational, and natural isolate data.
- Error quantification : Using MAE to evaluate shift deviations (e.g., MAE < 1 ppm indicates high reliability).
- Open-data practices : Sharing raw spectra and crystallographic files in repositories for peer scrutiny .
Properties
Molecular Formula |
C10H16O5 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(4S,5S)-4-hydroxy-5-[(5R)-5-hydroxy-2-oxohexyl]oxolan-2-one |
InChI |
InChI=1S/C10H16O5/c1-6(11)2-3-7(12)4-9-8(13)5-10(14)15-9/h6,8-9,11,13H,2-5H2,1H3/t6-,8+,9+/m1/s1 |
InChI Key |
ZTRQRDNTNXPRFW-YEPSODPASA-N |
Isomeric SMILES |
C[C@H](CCC(=O)C[C@H]1[C@H](CC(=O)O1)O)O |
Canonical SMILES |
CC(CCC(=O)CC1C(CC(=O)O1)O)O |
Synonyms |
assianolone cephalosporolide C |
Origin of Product |
United States |
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